molecular formula C13H22N4OS B2609009 1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea CAS No. 1798513-45-7

1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Cat. No. B2609009
CAS RN: 1798513-45-7
M. Wt: 282.41
InChI Key: OLIRDVYMCUXPNM-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationships

  • The compound's applications in chemical synthesis have been explored. For instance, Smith et al. (2013) studied the lithiation of similar N-(pyridin-3-ylmethyl)pivalamide and N, N-dimethyl-N'-(pyridin-3-ylmethyl)urea compounds, revealing insights into regioselective side-chain lithiation and subsequent reactions with electrophiles to yield substituted derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
  • Regan et al. (2003) investigated structure-activity relationships of a similar compound, highlighting the importance of the tert-butyl group in binding to kinase domains, impacting molecular binding affinities (Regan et al., 2003).

Crystal Structure and Vibrational Properties

  • Dong-Mei Chen et al. (2021) conducted a study focusing on the synthesis, crystal structure, and vibrational properties of a related N-(tert-butyl)-ureido compound. This research contributed to understanding the stabilization mechanisms such as hydrogen bonding and π–π stacking in similar compounds (Chen et al., 2021).

Biological and Medicinal Chemistry

  • Getlik et al. (2012) explored the design and synthesis of N-pyrazole, N'-thiazole-ureas as inhibitors of p38α mitogen-activated protein kinase, indicating potential therapeutic applications for compounds with similar structural features (Getlik et al., 2012).
  • Li and Chen (2008) developed a method for synthesizing urea derivatives from heterocyclic amino compounds, which could be relevant for the synthesis of compounds similar to 1-(Tert-butyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea (Li & Chen, 2008).

Pharmacology and Drug Development

  • Feng et al. (2020) synthesized and evaluated diaryl urea derivatives, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, for antiproliferative activity against various cancer cell lines. This suggests potential pharmacological applications for structurally related compounds (Feng et al., 2020).

properties

IUPAC Name

1-tert-butyl-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-13(2,3)16-11(18)15-9-10-5-4-7-17(10)12-14-6-8-19-12/h6,8,10H,4-5,7,9H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIRDVYMCUXPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CCCN1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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